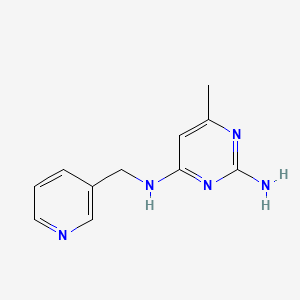

6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine

Übersicht

Beschreibung

6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 6th position and a pyridin-3-ylmethyl group at the 4th position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine can be achieved through various synthetic routes. One common method involves the reaction of 6-methyl-2,4-diaminopyrimidine with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amino groups at positions 2 and 4 of the pyrimidine ring act as nucleophiles, enabling reactions with electrophiles:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) under basic conditions to form N-alkylated derivatives .

-

Acylation : Treating with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine yields N-acylated products .

Example :

Conditions: 80–150°C, 12–20 hours .

Condensation Reactions

The primary and secondary amines participate in condensation with carbonyl compounds:

-

Schiff Base Formation : Reacts with aldehydes (e.g., pyridine-3-carbaldehyde) under reflux in acetic acid to form imine-linked derivatives .

-

Heterocycle Synthesis : Condenses with nitromalonaldehyde or α-fluoromalonate to form fused pyridopyrimidine systems .

Key Reagents :

Metal-Catalyzed Cross-Coupling

The pyrimidine core undergoes palladium-catalyzed reactions for functionalization:

-

Buchwald–Hartwig Amination : Couples with aryl halides using Pd₂(dba)₃ or Pd(OAc)₂ and ligands (e.g., PPh₃) to introduce aryl groups at the amino sites .

-

Suzuki–Miyaura Coupling : Reacts with boronic acids in the presence of Pd catalysts (e.g., PdCl₂(dppf)) for biaryl synthesis .

Conditions :

Reductive Alkylation

The secondary amine at N⁴ participates in reductive alkylation:

-

Methylation : Reacts with formaldehyde and sodium cyanoborohydride (NaBH₃CN) to yield N-methyl derivatives .

-

Benzylation : Uses benzaldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) and NaBH₃CN to introduce arylalkyl groups .

Example :

Acid/Base-Mediated Rearrangements

-

Curtius Reararrangement : When converted to an acid chloride, it forms isocyanate intermediates under DPPA (diphenylphosphoryl azide) and triethylamine, leading to carbamate derivatives .

-

Hydrolysis : Reacts with aqueous HCl or trifluoroacetic acid (TFA) to cleave protective groups (e.g., tert-butyl carbamate) .

Key Data :

| Reaction | Reagents | Yield | Purity | Source |

|---|---|---|---|---|

| Curtius Rearrangement | DPPA, TEA, t-BuOH | 60% | Moderate | |

| TFA Deprotection | Trifluoroacetic Acid | >90% | High |

Oxidation and Reduction

-

Oxidation : The pyrimidine ring is resistant to mild oxidants but reacts with strong oxidants (e.g., KMnO₄) to form pyrimidine N-oxides .

-

Reduction : Hydrogenation (H₂/Pd-C) reduces nitro groups (if present) to amines .

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine as an anticancer agent. Research indicates that it can inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and cell cycle arrest. For instance, a study showed that derivatives of pyrimidine compounds can effectively target specific cancer cell lines, demonstrating significant cytotoxic effects when tested in vitro .

Antiviral Properties

The compound has also been investigated for its antiviral properties. In particular, it has shown promise against certain viral infections by interfering with viral replication processes. The structural features of pyrimidines contribute to their ability to act as nucleoside analogs, which can be utilized in the development of antiviral therapies .

Enzyme Inhibition

This compound is known to act as an inhibitor of various enzymes, including those involved in nucleotide metabolism. This inhibition can affect cellular processes such as DNA synthesis and repair, making it a candidate for further research in enzyme-targeted therapies .

Neurological Applications

Emerging research suggests that this compound may have neuroprotective effects. Studies indicate that it could potentially be used to treat neurodegenerative diseases by modulating neurotransmitter systems or protecting neurons from oxidative stress .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary findings suggest effectiveness against a range of bacterial strains, indicating its potential use as a novel antimicrobial agent .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation. This inhibition can lead to the suppression of tumor growth in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

Nilotinib: Another tyrosine kinase inhibitor with improved efficacy and safety profile compared to imatinib.

Dasatinib: A broad-spectrum kinase inhibitor used for the treatment of various cancers.

Uniqueness

6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct electronic and steric properties. These properties can influence its binding affinity and selectivity towards different molecular targets, making it a valuable compound for drug discovery and development.

Biologische Aktivität

6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine (CAS: 284673-76-3) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by a methyl group and a pyridinylmethyl substituent, positions it as a potential lead compound in drug development. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C11H13N5

- Molecular Weight : 213.25 g/mol

- CAS Number : 284673-76-3

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structures to this compound show inhibitory effects on various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against MCF-7 and HepG2 cell lines, suggesting potent anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 2.74 |

| Compound B | HepG2 | 4.92 |

| This compound | A549 | TBD |

Antimicrobial Activity

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies report effective inhibition against pathogens such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent .

| Bacteria | MIC (μg/mL) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

Anti-inflammatory Properties

Pyrimidine derivatives are also recognized for their anti-inflammatory effects. In experimental models, compounds similar to this compound have been shown to reduce paw edema significantly compared to standard anti-inflammatory drugs like indomethacin .

The biological activities of this compound can be attributed to its interaction with specific biological targets:

- Dihydrofolate Reductase (DHFR) : The compound exhibits high affinity for DHFR, an enzyme critical for DNA synthesis and cell proliferation. By inhibiting DHFR, it reduces the availability of tetrahydrofolate necessary for nucleotide synthesis .

- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting various kinases involved in cancer progression and inflammation .

Case Studies

Several studies have investigated the biological activity of pyrimidine derivatives:

- Anticancer Study : A recent study evaluated the effects of a series of pyrimidines on tumor growth in xenograft models. The results indicated that certain derivatives significantly inhibited tumor growth by inducing apoptosis in cancer cells .

- Antimicrobial Research : Another study focused on the antimicrobial properties of pyrimidine derivatives against resistant strains of bacteria. The findings suggested that these compounds could serve as templates for developing new antibiotics .

Eigenschaften

IUPAC Name |

6-methyl-4-N-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-8-5-10(16-11(12)15-8)14-7-9-3-2-4-13-6-9/h2-6H,7H2,1H3,(H3,12,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSCXCDTPABWJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671853 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.